2-Deoxy-L-ribose

Vue d'ensemble

Description

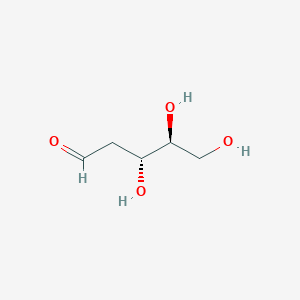

2-Deoxy-L-ribose is a monosaccharide with the molecular formula C5H10O4. It is a deoxy sugar, meaning it is derived from ribose by the loss of a hydroxy group. This compound is notable for its presence in various biochemical processes and its role as a building block in the synthesis of nucleosides and nucleotides .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2-Deoxy-L-ribose can be synthesized through several methods:

Reductive Deoxygenation of Pentose: This method involves the reduction of a pentose sugar to remove an oxygen atom.

Degradative Deoxygenation of Hexose: This method uses a hexose sugar and degrades it to remove an oxygen atom.

Diastereoselective Addition of α, β-Unsaturated Lactone: This method involves the addition of an unsaturated lactone to form the desired compound.

Stereoselective Condensation of Small Molecules: This method uses small molecules in a stereoselective manner to form this compound.

Asymmetric Epoxidation: This method involves the epoxidation of a precursor molecule to form the desired product.

Industrial Production Methods: The industrial production of this compound typically involves the use of L-arabinose as a starting material. The process includes the following steps:

Preparation of Beta-Bromo-L-Triacetyl Arabinose: Using L-arabinose, acetyl bromide, and a brominating reagent.

Reaction with Zinc Powder, Sodium Bisulfate, and Copper Sulfate: This step involves reacting the intermediate with these reagents to form acetylated L-arabinal.

Hydration Addition: The final step involves the hydration of the intermediate to produce this compound.

Analyse Des Réactions Chimiques

2-Deoxy-L-ribose undergoes various chemical reactions, including:

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogens, nucleophiles.

Major Products:

Oxidation: Carboxylic acids, aldehydes.

Reduction: Alcohols.

Substitution: Halogenated compounds, substituted sugars.

Applications De Recherche Scientifique

Biological Activities

Angiogenesis and Wound Healing

2-Deoxy-L-ribose has been shown to stimulate angiogenesis, which is the formation of new blood vessels from existing ones. This property is crucial for wound healing and tissue regeneration. Research indicates that 2dLR can enhance the proliferation and migration of endothelial cells, thereby promoting vascularization in tissue-engineered constructs and improving healing processes in various animal models .

- Case Study : A study demonstrated that 2dLR is as effective as vascular endothelial growth factor (VEGF) in stimulating neovascularization. In vitro experiments showed that 2dLR significantly increased the proliferation of human aortic endothelial cells (HAECs) and promoted tube formation in a dose-dependent manner .

Therapeutic Applications

Cancer Treatment

Research has indicated that modified nucleosides derived from L-sugars like this compound may have potential as therapeutic agents in cancer treatment. These compounds can be utilized in antisense oligonucleotide therapies to target specific RNA sequences involved in tumor growth .

Hair Regrowth Treatments

Recent studies have suggested that 2dLR can stimulate hair regrowth by enhancing blood supply to hair follicles. This effect is particularly beneficial in conditions like androgenic alopecia, where neovascularization plays a critical role in restoring hair growth cycles .

Controlled Release Systems

The development of hydrogels incorporating this compound for controlled drug release has shown promise in enhancing therapeutic efficacy. For example, sodium alginate-based hydrogels have been used to deliver 2dLR over extended periods, promoting sustained angiogenic activity .

- Release Profile : In a study measuring the release of 2dLR from hydrogels, significant amounts were released within the first few days, demonstrating its potential for prolonged therapeutic effects.

| Time (h) | Cumulative Release (%) |

|---|---|

| 4 | 70.3 |

| 24 | 79.4 |

| 48 | 84 |

| 72 | 87 |

| 168 | 89 |

Mécanisme D'action

The mechanism of action of 2-Deoxy-L-ribose involves its role as a building block in the synthesis of nucleosides and nucleotides. It interacts with various enzymes and molecular targets to facilitate the formation of DNA and RNA . The compound also stimulates neovascularization, which is the formation of new blood vessels, by upregulating vascular endothelial growth factor (VEGF) .

Comparaison Avec Des Composés Similaires

2-Deoxy-D-ribose: An isomer of 2-Deoxy-L-ribose, used in the synthesis of DNA.

L-arabinose: A pentose sugar used as a starting material in the synthesis of this compound.

Activité Biologique

2-Deoxy-L-ribose (2dLR) is a sugar molecule that has garnered interest in biomedical research due to its potential therapeutic applications, particularly in the fields of wound healing and cancer treatment. This article delves into the biological activity of 2dLR, supported by various studies, including data tables and case studies.

Overview of this compound

This compound is an enantiomer of 2-deoxy-D-ribose (2dDR), which is known for its role in DNA synthesis and cellular metabolism. While 2dDR has been extensively studied for its angiogenic properties, the biological activity of 2dLR remains less understood but shows promising implications in various cellular processes.

1. Angiogenic Potential

A significant area of research focuses on the angiogenic properties of 2dLR. Studies indicate that 2dLR may inhibit angiogenesis under certain conditions:

- Inhibition of Endothelial Cell Migration : Uchimiya et al. (2002) reported that 100 µM of 2dLR reduced the migratory response of bovine aortic endothelial cells (BAE) and inhibited tubulogenesis on collagen gels .

- Impact on Cytokine Production : Nakajima et al. found that doses ranging from 10–100 µM of 2dLR inhibited both mRNA levels and secretion of IL-8 and VEGF in KB cells, suggesting a potential anti-angiogenic effect .

2. Effects on Cancer Cells

Research indicates that 2dLR may influence cancer cell behavior:

- Hypoxia-Induced Apoptosis : Ikeda et al. demonstrated that 10–50 µM doses of 2dLR promoted apoptosis in HL-60 cells under hypoxic conditions, indicating a role in cancer cell survival mechanisms .

- Inhibition of Tumor Invasion : The compound has been shown to inhibit Matrigel invasion by suppressing matrix metalloproteinase-9 (MMP-9) activity in tumor models .

Dose-Dependent Responses

The biological effects of 2dLR appear to be dose-dependent, as demonstrated in several studies:

- Cellular Proliferation : A study by Dikici et al. found that varying concentrations (10 µM to 1 mM) of 2dDR increased metabolic activity and proliferation in human aortic endothelial cells (HAECs). Notably, concentrations above 100 µM showed significant stimulation of tube formation while lower concentrations were ineffective .

| Concentration (µM) | Effect on Proliferation | Effect on Tube Formation |

|---|---|---|

| 10 | None | None |

| 50 | Moderate | Moderate |

| 100 | Significant | Significant |

| 1000 | Toxic | Toxic |

Wound Healing Applications

Recent studies have explored the application of 2dLR in wound healing:

- Wound Dressings : Research has shown that incorporating 2dDR into wound dressings can enhance angiogenesis and promote healing in diabetic rat models. The angiogenic activity was comparable to that induced by vascular endothelial growth factor (VEGF) .

Oxidative Stress and β-cell Damage

Another critical area involves the impact of 2dR on pancreatic β-cells:

- Oxidative Damage Mechanism : A study highlighted that treatment with dRib depletes intracellular glutathione (GSH) content, leading to increased oxidative stress and apoptosis in β-cells. This suggests a potential role for dRib in exacerbating conditions like type 2 diabetes through oxidative mechanisms .

Propriétés

IUPAC Name |

3,4,5-trihydroxypentanal | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O4/c6-2-1-4(8)5(9)3-7/h2,4-5,7-9H,1,3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASJSAQIRZKANQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C=O)C(C(CO)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30862138 | |

| Record name | 2-Deoxypentose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30862138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White powder; [Sigma-Aldrich MSDS] | |

| Record name | D-2-Deoxyribose | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13635 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

408526-38-5, 533-67-5 | |

| Record name | 2-Deoxypentose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=408526-38-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-erythro-Pentose, 2-deoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 2-deoxy-L-ribose?

A1: this compound has a molecular formula of C5H10O4 and a molecular weight of 134.13 g/mol.

Q2: How does the structure of this compound differ from that of 2-deoxy-D-ribose?

A2: this compound and 2-deoxy-D-ribose are enantiomers, meaning they are non-superimposable mirror images of each other. They share the same chemical formula and connectivity, but their three-dimensional structures differ in the arrangement of atoms around the chiral centers.

Q3: What are some common starting materials for the synthesis of this compound?

A3: this compound can be synthesized from various starting materials, including L-arabinose [, , , , , ], D-xylose [, ], D-galactose [, ], L-ascorbic acid [, , ], and D-glucono-1,4-lactone [, ].

Q4: What are some challenges in synthesizing this compound?

A4: Achieving high yield and enantiomeric purity are key challenges in the synthesis of this compound. Some synthetic routes involve multiple steps and may require complex purification procedures [, , ].

Q5: Have there been any recent advances in improving the synthesis of this compound?

A5: Yes, researchers have developed improved methods for synthesizing this compound. One notable example is a hypophosphite-mediated deoxygenation approach starting from L-arabinose, offering a practical route for large-scale synthesis []. Another approach uses a novel radical cyclization followed by fragmentation, starting with D-fructose, leading to a shorter synthetic route [].

Q6: How does this compound interact with thymidine phosphorylase (TP)?

A6: this compound acts as an inhibitor of TP, competing with its natural substrate, 2-deoxy-D-ribose [, , , , ]. This inhibition is thought to be a key mechanism by which this compound exerts its effects on angiogenesis and tumor growth.

Q7: What are the potential therapeutic applications of this compound?

A7: Research suggests that this compound shows promise as a potential therapeutic agent due to its ability to:

- Inhibit angiogenesis: By suppressing TP activity, this compound can inhibit the formation of new blood vessels, which is crucial for tumor growth and metastasis [, , , ].

- Suppress tumor growth: Studies have shown that this compound can suppress the growth of tumors overexpressing TP in animal models [, , , , ]. This effect is likely due to its anti-angiogenic properties and ability to promote apoptosis in tumor cells.

- Reduce tumor invasion and metastasis: Research indicates that this compound can inhibit the invasion and metastasis of tumor cells, potentially by suppressing matrix metalloproteinase-9 (MMP-9) expression [, ].

Q8: Can this compound be used in the synthesis of other biologically active molecules?

A8: Yes, this compound serves as a valuable building block for synthesizing L-nucleosides, which are important components of antiviral drugs [, , , , , ].

Q9: What is the significance of oligonucleotides containing this compound?

A9: Oligonucleotides composed of this compound (also known as enantio-DNA) are resistant to degradation by certain nucleases [, , , ]. This property makes them potentially useful as antisense agents and tools for studying protein-DNA interactions [, , , ].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.